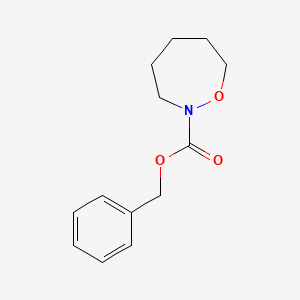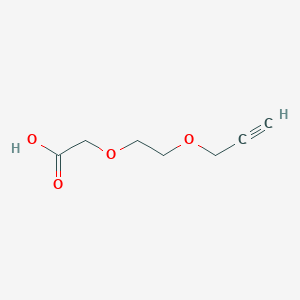
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methylamino group attached to the ethane backbone, which is further substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylacetophenone.
Reduction: The 3-methylacetophenone is reduced to 3-methylphenyl-2-propanol using a reducing agent such as sodium borohydride.
Amination: The 3-methylphenyl-2-propanol is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like halides, cyanides, and amines
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted phenethylamines
Scientific Research Applications
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter analogs and receptor binding assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include signal transduction cascades and changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)-1-phenylethan-1-ol: Lacks the 3-methyl substitution on the phenyl ring.
2-(ethylamino)-1-(3-methylphenyl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group.
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol: Has a methyl group at the 4-position of the phenyl ring instead of the 3-position.
Uniqueness
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in receptor binding affinity and selectivity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1017480-53-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




